molecular formula C11H11F3O2 B7861718 3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol

3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol

Cat. No.: B7861718
M. Wt: 232.20 g/mol
InChI Key: UBBJUOYTDPECSX-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a hydroxyl group and a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.20 g/mol. This compound is noted for its structural hybridity, combining a saturated oxygen-containing ring with a highly electron-deficient trifluoromethylphenyl group.

The compound was listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, stability, or unoptimized bioactivity .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-3-1-2-8(6-9)10(15)4-5-16-7-10/h1-3,6,15H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBJUOYTDPECSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Oxolan-3-ol Derivatives

The following table compares 3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol with other oxolane-based analogs:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CF₃ at 3-position 232.20 Discontinued; potential anticancer scaffold
3-(4-Fluoro-2-methylphenyl)oxolan-3-ol -F at 4-, -CH₃ at 2-position 198.21 Discontinued; unknown bioactivity
3-(4-Chlorophenyl)oxolan-3-ol -Cl at 4-position 184.62 Discontinued; agrochemical interest
3-(3-Chloro-4-methoxyphenyl)-3-hydroxypropanoic acid -Cl at 3-, -OCH₃ at 4-position 244.65 Carboxylic acid derivative; discontinued

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance lipophilicity and metabolic stability but may reduce solubility.
  • Electron-donating groups (e.g., -OCH₃) improve solubility but may decrease receptor-binding affinity in hydrophobic pockets.
  • The discontinuation of multiple analogs suggests challenges in optimizing pharmacokinetics or synthetic scalability .

Fluorinated Oxolane Derivatives

Fluorine substitution alters electronic and steric properties. Examples include:

  • However, the lack of a phenyl group limits aromatic interactions .
  • [(3R)-3-Fluorooxolan-3-yl]Methanol (C₅H₉FO₂, MW 120.12): The R-configuration may influence stereoselective binding to enzymes, though bioactivity data are absent .

Comparison Insight :

Aromatic vs. Saturated Ring Systems

  • 3-Furyl-(3-methoxyphenyl)methanol (C₁₂H₁₂O₃, MW 204.22): Features a furan ring instead of oxolane.
  • Pyridine-urea derivatives (e.g., compound 83 in ): Replace oxolane with a pyridine ring, enabling nitrogen-mediated hydrogen bonding. Compound 83 showed antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1.2 µM), highlighting the therapeutic relevance of trifluoromethylphenyl motifs .

Functional Group Impact :

  • Hydroxyl groups (as in oxolan-3-ol) favor solubility and hydrogen bonding.
  • Urea groups (as in pyridine-ureas) enhance binding affinity to kinase domains or proteases .

Propionic Acid and Ester Derivatives

lists compounds like 3-(3-Iodophenyl)propionic acid and 3-(3-Methoxyphenyl)propionic acid , which share the 3-substituted phenyl motif but replace oxolane with carboxylic acid chains. These derivatives are prevalent in NSAIDs (e.g., ibuprofen analogs), emphasizing anti-inflammatory applications over anticancer use .

Key Difference :

  • Carboxylic acids enable ionic interactions with targets but may suffer from poor blood-brain barrier penetration.

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